molecular formula C24H21FN4O3 B15027890 (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B15027890
M. Wt: 432.4 g/mol
InChI Key: VUTHWKCWAOVYRF-JQIJEIRASA-N
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Description

  • The fluorophenoxy group can be introduced via nucleophilic substitution reactions using 2-fluorophenol and suitable leaving groups.
  • Formation of the Cyano Group:

    • The cyano group can be introduced through reactions such as the Strecker synthesis or by using cyanating agents like cyanogen bromide.
  • Coupling Reactions:

    • The final coupling of the cyano group, cyclohexylamine, and the pyrido[1,2-a]pyrimidin-4-one core can be achieved using coupling reagents like EDCI or DCC under mild conditions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-fluorophenol, cyclohexylamine, and various pyrimidine derivatives. The key steps in the synthesis may include:

    • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core:

      • This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
    • Reduction:

      • Reduction reactions can target the cyano group, converting it to primary amines under catalytic hydrogenation conditions.
    • Substitution:

      • The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

      Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

      Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

    Major Products:

      Oxidation: Cyclohexanone derivatives.

      Reduction: Primary amines.

      Substitution: Various substituted fluorophenoxy derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as an inhibitor of specific enzymes or receptors.
    • Explored for its antimicrobial and antifungal properties.

    Medicine:

    • Potential applications in drug development, particularly as a lead compound for the design of new pharmaceuticals.
    • Studied for its anti-inflammatory and anticancer activities.

    Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Potential applications in the field of organic electronics.

    Mechanism of Action

    The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is largely dependent on its interaction with specific molecular targets. These may include:

    • Enzyme Inhibition:

      • The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
    • Receptor Modulation:

      • It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
    • DNA Intercalation:

      • The compound may intercalate into DNA, disrupting replication and transcription processes.

    Comparison with Similar Compounds

    • (2E)-2-cyano-N-cyclohexyl-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
    • (2E)-2-cyano-N-cyclohexyl-3-[2-(2-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

    Comparison:

    • The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenoxy group can significantly influence the compound’s reactivity, biological activity, and physical properties.
    • The fluorine-containing compound may exhibit higher lipophilicity and metabolic stability compared to its chlorine and bromine analogs.
    • Each halogen variant may have distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different therapeutic applications.

    This detailed article provides a comprehensive overview of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C24H21FN4O3

    Molecular Weight

    432.4 g/mol

    IUPAC Name

    (E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

    InChI

    InChI=1S/C24H21FN4O3/c25-19-10-4-5-11-20(19)32-23-18(24(31)29-13-7-6-12-21(29)28-23)14-16(15-26)22(30)27-17-8-2-1-3-9-17/h4-7,10-14,17H,1-3,8-9H2,(H,27,30)/b16-14+

    InChI Key

    VUTHWKCWAOVYRF-JQIJEIRASA-N

    Isomeric SMILES

    C1CCC(CC1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/C#N

    Canonical SMILES

    C1CCC(CC1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)C#N

    Origin of Product

    United States

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